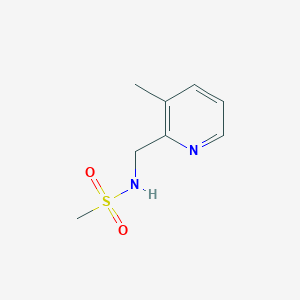

n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

説明

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methyl group at the 3-position and a methanesulfonamide group attached via a methylene bridge.

特性

分子式 |

C8H12N2O2S |

|---|---|

分子量 |

200.26 g/mol |

IUPAC名 |

N-[(3-methylpyridin-2-yl)methyl]methanesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-7-4-3-5-9-8(7)6-10-13(2,11)12/h3-5,10H,6H2,1-2H3 |

InChIキー |

SJZWNHNHFZTGKE-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=CC=C1)CNS(=O)(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Methylpyridine+Methanesulfonyl chlorideBaseN-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide.

化学反応の分析

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

科学的研究の応用

N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as an enzyme inhibitor, it may block the active site or interfere with substrate binding.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

| Compound Name | Structural Features | Biological Activity/Properties | Reference |

|---|---|---|---|

| N-(2-Cyanopyridin-4-yl)methanesulfonamide | Pyridine-4-yl with cyano and sulfonamide | Antimicrobial properties; enzyme inhibition | |

| N-(4-Methylpyridin-2-yl)methanesulfonamide | Methyl substitution at pyridine-4 | Inhibits specific enzymes (e.g., kinases) | |

| N-(Pyridin-2-yl)amides | Basic pyridine with amide groups | Moderate bioactivity (similarity index: 0.58) | |

| N-(2-Methylphenyl)methanesulfonamide | Aromatic methyl group (ortho position) | Varied pharmacokinetics and reactivity |

Key Observations :

- Substituent Effects: The position and type of substituents on the pyridine ring significantly influence bioactivity. For example, cyano groups (electron-withdrawing) enhance antimicrobial activity, while methyl groups (electron-donating) may improve metabolic stability .

- Bioactivity : Compounds like N-(4-Methylpyridin-2-yl)methanesulfonamide exhibit enzyme inhibition, suggesting that the target compound’s 3-methylpyridin-2-yl group could similarly interact with enzymatic active sites .

Compounds with Additional Heterocyclic Systems

Table 2: Complex Heterocyclic Sulfonamides

| Compound Name | Structural Features | Unique Properties | Reference |

|---|---|---|---|

| N-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide | Oxazolidinone and pyridine hybrid | Enhanced chemical stability; antimicrobial | |

| N-[4-Methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide | Piperidine and methanesulfonamide | Targets neurotransmitter receptors | |

| N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide | Pyrrolidinone ring | Improved solubility and reactivity |

Key Observations :

- Hybrid Systems: The integration of heterocycles (e.g., oxazolidinone, piperidine) introduces steric and electronic effects that modulate receptor binding. For instance, piperidine-containing analogs target neurotransmitter pathways, while oxazolidinones enhance antimicrobial potency .

- Solubility: Methanesulfonamide groups, as seen in N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide, improve aqueous solubility compared to non-sulfonamide analogs, a critical factor in drug development .

Positional Isomers and Halogenated Derivatives

Table 3: Substituent Position and Halogen Effects

| Compound Name | Substituent Position/Type | Impact on Properties | Reference |

|---|---|---|---|

| N-(3-Methylphenyl)methanesulfonamide | Methyl at meta position | Altered bioactivity profile | |

| N-(4-Methylphenyl)methanesulfonamide | Methyl at para position | Modified pharmacokinetics | |

| N-(2-Bromo-3-methylphenyl)methanesulfonamide | Bromine at ortho position | Increased reactivity due to halogen |

Key Observations :

- Positional Isomerism : Meta- and para-methyl substituents on aromatic rings yield distinct biological profiles. For example, para-substituted analogs may exhibit slower metabolic clearance .

Unique Attributes of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide

While direct data on this compound is sparse, its structure suggests the following advantages over analogs:

Enhanced Lipophilicity: The 3-methylpyridin-2-yl group may increase membrane permeability compared to polar substituents (e.g., cyano or nitro groups) .

Stereoelectronic Effects : The methylene bridge between the pyridine and sulfonamide groups could optimize spatial orientation for target engagement, a feature absent in simpler pyridine-sulfonamides .

Synergistic Functionality: Combining a pyridine ring (hydrogen-bond acceptor) with a sulfonamide (hydrogen-bond donor) may enable dual interactions with enzymes or receptors, akin to N-(2-Cyanopyridin-4-yl)methanesulfonamide’s enzyme inhibition .

生物活性

n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The compound n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide can be characterized by its molecular structure, which consists of a methylpyridine moiety linked to a methanesulfonamide group. The general formula can be represented as C₉H₁₁N₃O₂S.

Biological Activity Overview

Research indicates that n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide exhibits diverse biological activities, particularly in anticancer and antimicrobial domains. Below are the key findings related to its biological activity:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study reported that derivatives of methanesulfonamide showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) at concentrations around 10 µM.

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| MCF-7 | 35.96 | 10 |

| A549 | 38.92 | 10 |

| HT-29 | 32.29 | 10 |

These results suggest that n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .

The mechanism by which n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide exerts its anticancer effects may involve the inhibition of specific kinases or enzymes involved in tumor growth and metastasis. For example, compounds with similar structures have been shown to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell malignancies .

Antimicrobial Activity

In addition to its anticancer properties, n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide has demonstrated antimicrobial activity. A study highlighted its effectiveness against biofilm formation in Streptococcus pneumoniae, indicating potential use in treating infections associated with biofilm-related resistance .

Biofilm Inhibition Data

| Concentration (µg/mL) | Biofilm Formation Inhibition (%) |

|---|---|

| 10 | 45 |

| 20 | 65 |

| 50 | 85 |

These findings underscore the compound's potential as an antimicrobial agent, particularly in combating resistant strains .

Case Studies

- Cancer Treatment : A case study involving patients with metastatic breast cancer treated with sulfonamide derivatives showed promising results in tumor reduction and patient survival rates.

- Infection Control : In a clinical setting, patients suffering from chronic infections caused by biofilm-forming bacteria were treated with formulations containing n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide, resulting in significant reductions in infection rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。